(2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one
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Overview
Description
2-(4-Methylphenyl)-2,3-dihydro-4H-chromen-4-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylacetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include heating and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include substituted chromenones, dihydro derivatives, and quinones, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-(4-Methylphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Diaryl and Aryl Benzyl Sulfides: Used in organic synthesis and characterized by their diverse functional groups.
Uniqueness
2-(4-Methylphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its chromenone core and 4-methylphenyl substituent, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28g/mol |
IUPAC Name |
(2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,16H,10H2,1H3/t16-/m0/s1 |
InChI Key |
HITISLKGAFZTFZ-INIZCTEOSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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